molecular formula C9H8Cl2O B8303591 5-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzofuran

5-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B8303591
M. Wt: 203.06 g/mol
InChI Key: OACSWYJJVYGWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H8Cl2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-3,8H,4-5H2

InChI Key

OACSWYJJVYGWIA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol (3 g, 16 mmol) in benzene (50 ml) was added pyridine (1.55 g, 19.6 mmol, 1.2 eq) and thionyl chloride (2.72 g, 23.0 mmol) dropwise with stirring at 0° C. for 7 hours at 80° C. in an oil bath. The reaction mixture was adjusted to ˜pH 8 with aqueous sodium bicarbonate and then extracted with ethyl acetate (3×50 mL). The organic layers were combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum. The crude material was purified by silica gel chromatography using 3% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated under vacuum to afford 5-chloro-2-(chloromethyl)-2,3-dihydro-1-benzofuran as an off-white solid (1.5 g, 46%); 1H NMR (300 MHz, CDCl3): δ 7.06-7.14 (m, 2H), 6.70 (d, J=8.4 Hz, 1H), 4.99-5.10 (m, 1H), 3.64-3.76 (m, 2H), 3.32-3.40 (dd, J=9.3 Hz, 16.2 Hz, 1H), 3.09-3.17 (dd, J=6.6 Hz, 16.2 Hz. 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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